Mephedrone

Description

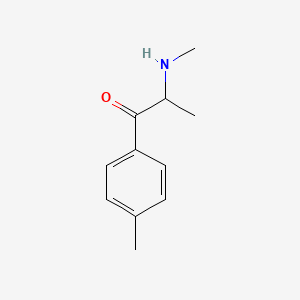

Structure

3D Structure

Propriétés

IUPAC Name |

2-(methylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELGFTGWJGBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891437 | |

| Record name | Mephedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Fine-white to off-white or slightly colored powder ... also found in tablet or capsule form | |

CAS No. |

1189805-46-6 | |

| Record name | Mephedrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189805-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189805466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephedrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mephedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylmethcathinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA8T27317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mephedrone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephedrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preclinical Pharmacological Investigations of Mephedrone

Neurochemical Mechanisms of Action of Mephedrone

Mephedrone (4-methylmethcathinone) exerts its psychoactive effects primarily by interacting with monoamine neurotransmitter systems in the brain. Its mechanisms of action involve the inhibition of neurotransmitter reuptake, modulation of neurotransmitter release, and direct binding to various receptors.

Neurotransmitter Reuptake Inhibition Potentials

Mephedrone is a potent inhibitor of the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) by binding to their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By blocking these transporters, mephedrone increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

In vitro studies using human embryonic kidney 293 (HEK 293) cells expressing human monoamine transporters have quantified the inhibitory potency of mephedrone. Mephedrone displays a non-selective profile, inhibiting all three transporters. nih.gov Its potency is generally highest at the NET, followed by the DAT, and is comparatively weaker at the SERT. nih.govnih.gov

| Compound | hNET | hDAT | hSERT | Reference |

|---|---|---|---|---|

| Mephedrone | 1.9 | 5.9 | 19.3 | nih.gov |

| Mephedrone | 0.7 - 6 | 0.7 - 6 | >10 | nih.gov |

Neurotransmitter Release Modulation Pathways

Beyond its action as a reuptake inhibitor, mephedrone also functions as a substrate for monoamine transporters, leading to the non-vesicular release of neurotransmitters. This process, known as reverse transport, is a key mechanism shared with other psychostimulants like amphetamine. Mephedrone's ability to induce the release of dopamine and serotonin is a significant contributor to its stimulant and empathogenic effects. nih.gov

Studies have demonstrated that mephedrone induces the release of both dopamine and serotonin, with a more pronounced effect on serotonin release in vivo. researchgate.net The releasing capabilities of mephedrone have been quantified in vitro, with EC50 values indicating its potency in triggering neurotransmitter efflux.

| Compound | NET Release ([3H]MPP+) | DAT Release ([3H]MPP+) | SERT Release ([3H]5-HT) | Reference |

|---|---|---|---|---|

| Mephedrone | 62.7 | 49.1 | 118.3 |

Receptor Binding Affinity Profiles

Binding assays have determined the inhibition constants (Ki) of mephedrone at a range of receptors. These studies indicate that mephedrone has a greater affinity for the dopamine and serotonin transporters than for the postsynaptic receptors themselves. researchgate.net Some research has also pointed to interactions with α1A and α2A adrenergic receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. bohrium.com

| Receptor | Ki (µM) | Reference |

|---|---|---|

| DAT | 1.53 | researchgate.net |

| SERT | 17.55 | researchgate.net |

| α1A Adrenergic | Submicromolar to low micromolar | bohrium.com |

| α2A Adrenergic | Submicromolar to low micromolar | bohrium.com |

| 5-HT1A | Low micromolar | bohrium.com |

| 5-HT2A | Low micromolar | bohrium.com |

In Vitro Pharmacological Characterization of Mephedrone and its Analogues

Cellular Uptake and Efflux Mechanisms

The cellular pharmacology of mephedrone has been extensively studied in vitro using cell lines that express monoamine transporters, such as HEK 293 cells. These studies have been crucial in elucidating the dual mechanism of mephedrone as both a reuptake inhibitor and a substrate-type releaser.

Mephedrone is actively taken up into monoaminergic neurons via DAT, NET, and SERT. Once inside the cell, it disrupts the vesicular storage of monoamines and promotes their efflux into the cytoplasm. This increase in cytosolic monoamine concentration, coupled with mephedrone's interaction with the transporters, leads to the reverse transport of dopamine, norepinephrine, and serotonin out of the neuron and into the synapse. nih.gov This transporter-mediated efflux is a hallmark of substrate-type releasers. meduniwien.ac.at

Enzyme Interaction and Metabolic Pathways in Cellular Models

The metabolism of mephedrone has been investigated in vitro using human liver microsomes and cellular models like HepaRG cells. These studies have identified the key enzymes and metabolic pathways involved in its biotransformation.

The primary enzyme responsible for the phase I metabolism of mephedrone is Cytochrome P450 2D6 (CYP2D6). researchgate.net In vitro studies have shown that inhibition of CYP2D6 significantly reduces the metabolism of mephedrone. researchgate.net

The main phase I metabolic pathways include:

N-demethylation: This process leads to the formation of the primary metabolite, nor-mephedrone. researchgate.net

Hydroxylation: The tolyl group of mephedrone can be hydroxylated to form hydroxytolyl-mephedrone. researchgate.net

Reduction of the β-keto group: This results in the formation of dihydro-mephedrone. researchgate.net

In Vivo Preclinical Pharmacodynamics of Mephedrone in Non-Human Animal Models

Behavioral Descriptors in Animal Models

In non-human animal models, mephedrone administration consistently induces significant changes in spontaneous locomotor activity, a key indicator of its psychostimulant properties. Studies in both rats and mice have demonstrated that mephedrone leads to a dose-dependent increase in hyperactivity. nih.govmq.edu.au

In male albino Swiss mice, mephedrone was found to induce hyperactivity at a dose of 5 mg/kg, while lower doses did not produce a significant effect. nih.gov This increase in spontaneous locomotor activity was observed to be rapid, occurring in less than 10 minutes after exposure, and relatively short-lived, with activity levels returning to normal within 50 minutes post-injection. nih.gov Similarly, studies in male Wistar rats showed that mephedrone administration resulted in dose-dependent stimulatory effects, characterized by increased locomotion. nih.gov This heightened activity was significant when tested 5 minutes after administration but was no longer present at the 40-minute mark, confirming the rapid onset and short duration of its behavioral effects. nih.govresearchgate.net

The pattern of movement is also affected. In an open field test, mephedrone not only increased the total distance traveled by rats but also altered its spatial distribution. nih.govresearchgate.net For instance, at lower doses (2.5 and 5 mg/kg), rats spent more time in the central zones of the arena, a behavior that can be indicative of reduced anxiety. nih.govresearchgate.net Conversely, a higher dose (20 mg/kg) was associated with increased thigmotaxis, meaning the animals were more likely to remain near the peripheral zones. nih.govresearchgate.net

Comparisons with other stimulants reveal a similar, yet distinct, profile. The locomotor effect of mephedrone in Sprague-Dawley rats was noted to be similar in intensity and duration to 3,4-methylenedioxymethamphetamine (MDMA) at the same dose, but more modest and shorter-lasting than amphetamine. nih.gov The intensity of the locomotor stimulant effects of mephedrone and its primary metabolite, nor-mephedrone, were found to be comparable. nih.govresearchgate.net

Table 1: Effects of Mephedrone on Locomotor Activity in Rodent Models

| Animal Model | Observation | Finding |

|---|---|---|

| Male Albino Swiss Mice | Spontaneous Locomotor Activity | Dose-dependent increase in hyperactivity, effective at 5 mg/kg. nih.gov |

| Male Wistar Rats | Open Field Test | Dose-dependent increase in locomotion; effects are rapid and short-lasting. nih.govresearchgate.net |

| Male Wistar Rats | Spatial Distribution in Open Field | Altered spatial patterns; lower doses increased time in the center, higher doses increased thigmotaxis. nih.govresearchgate.net |

Neurophysiological Effects in Animal Models

Mephedrone exerts significant effects on core neurophysiological processes in animal models, primarily through its interaction with monoamine neurotransmitter systems. nih.govnih.gov In vivo microdialysis studies in rats have consistently shown that mephedrone administration leads to a substantial increase in the extracellular levels of both dopamine (DA) and serotonin (5-HT) in the brain, particularly in the nucleus accumbens, a key region of the brain's reward system. nih.gov

The effect on serotonin release appears to be more pronounced with mephedrone compared to other stimulants. nih.govnih.gov The rise in 5-HT levels is reportedly similar to that induced by MDMA and higher than that caused by amphetamine. nih.gov Conversely, the elevation in dopamine is comparable to the effects of amphetamine and more marked than that seen after MDMA administration. nih.gov This dual action on both dopamine and serotonin systems is believed to underlie its distinct psychoactive profile. mq.edu.au The bioactive metabolites of mephedrone, such as nor-mephedrone, are also thought to contribute to its behavioral and stimulatory effects. nih.gov

Thermoregulation is another critical physiological system affected by mephedrone. In both mice and rats, mephedrone can induce hyperthermia. mq.edu.aumdpi.com In rats, this effect was dose-dependent, with significant increases in body temperature observed. researchgate.netmdpi.com Notably, the hyperthermic effects of mephedrone can persist for up to three hours, long after the acute behavioral effects, such as hyperactivity, have subsided. nih.govresearchgate.net This temporal dissociation suggests that different mechanisms or the contribution of active metabolites may be responsible for the prolonged impact on body temperature. researchgate.net The ambient temperature can also influence this response; in rats housed at a higher ambient temperature (30°C), mephedrone was observed to cause a potentially lethal hyperthermia. mq.edu.au

Pharmacokinetics and Biotransformation of Mephedrone in Non-Human Biological Systems

Absorption and Distribution Studies in Animal Models

Pharmacokinetic studies in non-human animal models, primarily Sprague-Dawley and Wistar rats, indicate that mephedrone is rapidly absorbed but has limited bioavailability when administered orally. ub.eduresearchgate.net Following oral administration in rats, peak plasma concentrations (Cmax) are achieved quickly, generally between 0.5 and 1 hour. ub.eduresearchgate.netnih.gov However, the absolute oral bioavailability is low, estimated to be around 10%. ub.eduresearchgate.netnih.gov This suggests a significant first-pass metabolism effect, where a large portion of the drug is metabolized in the liver before it can enter systemic circulation. ub.edunih.gov

Mephedrone demonstrates extensive tissue distribution. researchgate.net It readily crosses the blood-brain barrier, with studies in rats showing a brain-to-plasma concentration ratio of approximately 1.85. ub.eduresearchgate.netnih.govwikipedia.org In male Wistar rats, mephedrone and its primary metabolite, nor-mephedrone, were detected in serum, brain, lungs, and liver, with the highest concentrations found in the lungs. researchgate.net Maximum concentrations in both serum and brain were observed at 30 minutes post-administration. researchgate.netmdpi.com The plasma protein binding of mephedrone in rats is relatively low, reported to be around 21.59%. ub.eduresearchgate.net

Following intravenous administration in rats, plasma concentrations of mephedrone decline in a manner that fits a two-compartment model, indicating distinct distribution and elimination phases. ub.eduresearchgate.net The drug is cleared relatively quickly, with plasma levels becoming almost undetectable 4 hours after intravenous administration and 9 hours after oral administration. ub.eduresearchgate.netnih.gov

Table 2: Pharmacokinetic Parameters of Mephedrone in Sprague-Dawley Rats

| Administration Route | Parameter | Value |

|---|---|---|

| Intravenous (10 mg/kg) | Elimination Half-Life (t½β) | 0.37 h |

| Intravenous (10 mg/kg) | Plasma Clearance (Clp) | 1.69 L/h |

| Intravenous (10 mg/kg) | Volume of Distribution (Vss) | 2.60 L/kg |

| Oral (30 & 60 mg/kg) | Time to Peak Concentration (Tmax) | 0.43 - 0.93 h |

| Oral (30 & 60 mg/kg) | Absolute Bioavailability | 7.30% - 11.20% |

| General | Plasma Protein Binding | ~21.6% |

Data compiled from Martínez-Clemente et al. (2013). ub.edu

Hepatic Metabolism and Metabolite Identification in Animal Models

Mephedrone undergoes extensive hepatic metabolism in animal models, primarily through Phase I reactions. researchgate.netgpub.org These reactions are mainly facilitated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being identified as the principal enzyme responsible. researchgate.netnih.govfrontiersin.org

Three main metabolic pathways have been identified in rats: frontiersin.orgnih.gov

N-demethylation: The removal of the methyl group from the nitrogen atom, leading to the formation of the primary metabolite, 4-methylcathinone, also known as nor-mephedrone. nih.gov Nor-mephedrone is the most abundant metabolite identified in rats. nih.gov

Hydroxylation: The addition of a hydroxyl group to the tolyl (4-methyl) ring, resulting in 4-hydroxytolylmephedrone. nih.gov

Reduction: The reduction of the β-keto group to a hydroxyl group, which forms dihydromephedrone. nih.gov

There appear to be species-specific differences in metabolism. For instance, while nor-mephedrone is the major metabolite in rats, 4-hydroxytolylmephedrone is the major metabolite in humans. nih.gov Additionally, stereoselective differences have been observed, with R-(+)-mephedrone being the primary form detected in rat urine, whereas S-(−)-mephedrone is predominant in human samples, suggesting that metabolic pathways may differ between species. nih.gov

Excretion Pathways in Animal Models

Following metabolism, mephedrone and its metabolites are primarily excreted from the body via urine. mdpi.comnih.gov Studies analyzing rat urine have identified several Phase I and Phase II metabolites. nih.govunodc.org The major Phase I metabolites found in rat urine include nor-mephedrone, 4-hydroxytolylmephedrone, and 4-carboxy-mephedrone. mdpi.com

These Phase I metabolites can undergo further transformation through Phase II metabolism, which involves conjugation reactions to increase their water solubility and facilitate excretion. gpub.orgunodc.org Glucuronide conjugates of metabolites, such as the glucuronide of nor-mephedrone and the 3-O-glucuronide of hydroxymephedrone, have been identified in rat urine samples. mdpi.comkcl.ac.uk One study found that a glucuronide conjugate of 4-methylcathinone represented a small fraction (2.3%) of the total excreted compounds in rats. nih.gov

Advanced Analytical Methodologies for Mephedrone Detection and Quantification

Chromatographic Techniques in Mephedrone Analysis

Chromatographic methods are widely employed for the separation and analysis of mephedrone, often coupled with mass spectrometry for enhanced identification and quantification capabilities. These techniques allow for the resolution of mephedrone from complex matrices and other co-occurring substances, including its isomers and metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a well-established technique for the analysis of mephedrone, particularly in forensic and clinical toxicology. It offers high sensitivity and selectivity for volatile and semi-volatile compounds like mephedrone. GC-MS methods typically involve sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), often followed by derivatization to improve chromatographic behavior and detection sensitivity. upf.eduoup.com For instance, a GC-MS method for mephedrone quantification in human plasma and urine utilized liquid-liquid extraction and derivatization with MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide) prior to analysis. upf.edunih.gov This method demonstrated linearity over concentration ranges of 5–300 ng/mL in plasma and 20–1500 ng/mL in urine, with coefficients of determination (r²) greater than 0.99. upf.edu Another GC-MS method for mephedrone detection and quantification in human blood samples involved deproteinization with acetonitrile (B52724) followed by a single-step derivatization and extraction with ethyl chloroformate and ethyl acetate. oup.comresearchgate.net This method used methamphetamine-d5 as an internal standard and monitored characteristic ions at m/z 58, 119, and 130 for mephedrone. researchgate.net Calibration curves were linear within the range of 10-2,000 ng/mL. researchgate.net GC-MS, especially in selective ion monitoring (SIM) mode, is effective for quantitative analysis. researchgate.netrasayanjournal.co.in While GC-MS is powerful, distinguishing structural isomers of mephedrone may require careful optimization of chromatographic conditions and consideration of mass spectral fragmentation patterns. tandfonline.com GC-MS/MS has also been applied for the detection and quantification of mephedrone in biological matrices, offering improved selectivity and lower detection limits. asianpubs.org A GC-MS/MS method combined with modified dispersive solid phase extraction (D-SPE) for mephedrone and methamphetamine in biological samples reported limits of detection between 7.326-20.213 ng/mL and limits of quantification between 22.2-60.25 ng/mL within a concentration range of 5 to 200 ng/mL. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is widely used for mephedrone analysis, particularly for its detection and quantification in complex biological matrices such as blood, urine, oral fluid, and hair. upf.edursc.org This technique is advantageous for its ability to handle less volatile and more polar compounds compared to GC-MS, and tandem mass spectrometry provides high specificity through the monitoring of specific precursor and product ions. LC-MS/MS methods often involve less extensive sample preparation than GC-MS, sometimes utilizing dilute-and-shoot approaches or simplified extraction procedures like protein precipitation or solid-phase extraction. sciex.comgcms.czcuny.edu A validated LC-MS/MS method for the quantitative analysis of mephedrone and its metabolites (4-methylephedrine and 4-methylnorephedrine) in human hair demonstrated linearity in the range of 5-100 pg/mg for mephedrone. nih.gov LC-MS/MS is also effective in distinguishing mephedrone from its isomers by analyzing the different intensities of product ions. tandfonline.com While generally highly sensitive, matrix effects can influence LC-MS/MS analysis of mephedrone in biological samples, and techniques like standard addition can be employed to mitigate these effects. gcms.czresearchgate.net LC-MS/MS methods have been developed for the simultaneous detection and quantification of mephedrone alongside other drugs of abuse in whole blood, often incorporating online solid-phase extraction for streamlined sample preparation. sciex.com

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC, often coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS), is another valuable tool for mephedrone analysis, particularly for the quantitative analysis of bulk material and pharmaceutical formulations. rasayanjournal.co.inresearchgate.net Reverse phase HPLC (RP-HPLC) using C18 columns is commonly employed for the separation of mephedrone. rasayanjournal.co.inresearchgate.net A validated RP-HPLC method for mephedrone estimation in bulk and formulations used a mobile phase of Acetonitrile: 0.1M Ammonium Acetate Buffer (pH ~4) (40:60 V/V) and UV detection at 232 nm. rasayanjournal.co.inresearchgate.net This method showed linearity over a concentration range of 20 to 120 μg/ml with a correlation coefficient (r²) of 0.9992 and recovery greater than 99.8%. rasayanjournal.co.inresearchgate.net HPLC-DAD (Diode Array Detection) can also be used for mephedrone analysis, and while retention times might not always distinguish isomers, UV/VIS spectra can be useful for identification. tandfonline.com HPLC methods are crucial for quality control and purity assessment of mephedrone in various forms.

Spectroscopic Approaches in Mephedrone Characterization

Spectroscopic techniques provide complementary information to chromatography, offering insights into the structural identity and purity of mephedrone.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

IR and Raman spectroscopy are vibrational spectroscopic techniques that provide characteristic fingerprints of molecules based on their functional groups and molecular vibrations. These techniques are useful for the structural elucidation and identification of mephedrone, particularly in seized materials. spectroscopyonline.comspectroscopyonline.com IR spectra, often acquired using techniques like Attenuated Total Reflectance (ATR-IR), provide information-rich data representative of the mephedrone molecular structure. wcupa.edunih.gov Raman spectroscopy is also a powerful tool for mephedrone characterization, showing strong Raman activity. spectroscopyonline.comnih.gov Handheld FT-Raman spectroscopy offers a rapid and non-destructive method for analyzing mephedrone in various forms, even through packaging. spectroscopyonline.com The combination of IR and Raman spectroscopy provides complementary information, emphasizing different functional groups within the mephedrone molecule. spectroscopyonline.com Surface-Enhanced Raman Scattering (SERS) can further enhance the sensitivity of Raman detection for mephedrone and its metabolites, enabling analysis at lower concentrations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

NMR spectroscopy is a definitive technique for the structural elucidation and purity determination of mephedrone. unodc.orgnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as NOESY and HMQC) can be used to assign the complete functional groups and confirm the molecular structure of mephedrone. unodc.orgnih.gov NMR is particularly valuable for differentiating between structural isomers of mephedrone due to the distinct chemical environments of protons and carbons in each isomer, leading to different spectral patterns. unodc.orgresearchgate.net Analysis of NMR spectra allows for the assessment of sample purity and the identification of any impurities or adulterants present. nih.govwm.edu High-field NMR spectroscopy offers enhanced resolution and sensitivity for detailed structural analysis. wm.edu The racemic nature of mephedrone samples can also be confirmed using techniques like NMR in conjunction with other methods such as circular dichroism (CD) spectroscopy. mdpi.com

Table 1: Analytical Techniques Applied to Mephedrone Analysis

| Technique | Primary Application(s) | Key Features / Considerations | Representative Matrix/Sample Types |

| GC-MS | Detection, Quantification, Identification | High sensitivity, requires derivatization for some applications, useful for volatile compounds | Biological fluids (blood, urine), seized materials |

| LC-MS/MS | Detection, Quantification, Metabolite analysis | High sensitivity and specificity, suitable for polar compounds, less sample prep often needed | Biological fluids (blood, urine, oral fluid), hair, fingerprints |

| HPLC (with UV/DAD) | Quantification, Purity assessment, Separation of mixtures | Versatile, quantitative analysis of bulk/formulations, DAD aids isomer identification | Bulk powder, pharmaceutical formulations, seized materials |

| IR Spectroscopy | Structural Elucidation, Identification | Provides functional group information, complementary to Raman | Seized materials, solid samples |

| Raman Spectroscopy | Structural Elucidation, Identification, Detection | Non-destructive, can analyze through packaging, SERS enhances sensitivity | Seized materials, powders, solutions, biological fluids (with SERS) |

| NMR Spectroscopy | Structural Elucidation, Purity Determination | Definitive structural confirmation, isomer differentiation, quantitative purity assessment | Pure samples, seized materials (for structural confirmation) |

Table 2: Selected Data from Mephedrone Analytical Methods

| Method | Matrix | Concentration Range | Linearity (r²) | LOD | LOQ | Reference |

| GC-MS | Plasma | 5–300 ng/mL | > 0.99 | Not specified | Not specified | upf.edu |

| GC-MS | Urine | 20–1500 ng/mL | > 0.99 | Not specified | Not specified | upf.edu |

| GC-MS | Blood | 10–2000 ng/mL | Linear | 10 ng/mL | Not specified | researchgate.net |

| GC-MS/MS | Biological | 5–200 ng/mL | Not specified | 7.3-20.2 ng/mL | 22.2-60.25 ng/mL | asianpubs.org |

| LC-MS/MS | Hair | 5–100 pg/mg | Linear | Not specified | Not specified | nih.gov |

| RP-HPLC-UV | Bulk/Form. | 20–120 μg/ml | 0.9992 | 0.803 μg/ml | 2.435 μg/ml | rasayanjournal.co.inresearchgate.net |

| UHPLC-DAD | Biological | Not specified | Not specified | 1.4-2.7 ng/mL | Not specified | tandfonline.com |

| LC-MS/MS | Biological | Not specified | Not specified | 0.03-0.39 ng/mL | Not specified | tandfonline.com |

| SERS (Raman) | Water | Down to ~2 mM (0.41 g/L) | Not specified | ~2 mM | Not specified | nih.gov |

Note: LOD and LOQ values can vary significantly depending on the specific method, matrix, and instrumentation used.

Immunoassay Development for Mephedrone Detection

Immunoassays offer a rapid and relatively easy-to-use approach for initial screening of substances. google.comoup.comcuny.edu However, developing immunoassays specifically for mephedrone has faced challenges, primarily due to potential cross-reactivity with structurally similar compounds, including other synthetic cathinones and amphetamines. oup.comcuny.edu

Despite these challenges, research has focused on developing specific antibodies capable of binding to mephedrone, its metabolites, and related compounds containing the 2-methylamino-1-phenylpropan-1-one structure. google.comgoogle.com Novel antibodies derived from specific immunogens, such as Hapten-1 coupled to bovine serum albumin (BSA), have been explored for the development of immunoassays for mephedrone detection and quantification. google.comgoogle.com

While some commercially available immunoassays for amphetamine-group substances exist, they often exhibit low cross-reactivity with mephedrone, potentially leading to false-negative results. oup.comsynnovis.co.uknih.gov For instance, an amphetamine-group cloned enzyme donor immunoassay (CEDIA) showed low cross-reactivity (<1%) with mephedrone and its metabolites in urine samples, with only a small percentage of samples from mephedrone users yielding a positive result. nih.gov This highlights the need for more specific immunoassays or the use of confirmatory techniques like mass spectrometry. oup.comnih.gov

Paper-based microfluidic competitive immunoassays have also been investigated for the rapid detection of mephedrone in matrices like spiked urine samples. mmu.ac.uk These systems aim to provide rapid, on-site testing capabilities. mmu.ac.uk

Sample Preparation Strategies for Diverse Matrices in Mephedrone Analysis

Effective sample preparation is a critical step in the analytical workflow for mephedrone, particularly when dealing with complex biological matrices such as blood, urine, plasma, serum, and hair, as well as seized materials. upf.eduoup.comlincoln.ac.uknih.govoup.commdpi.comresearchgate.net The goal of sample preparation is to isolate and concentrate the analyte while removing interfering substances that could affect the sensitivity and specificity of the detection method. mdpi.com

Various sample preparation techniques have been employed for mephedrone analysis:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. LLE has been used for mephedrone extraction from plasma and urine, often followed by derivatization before GC-MS analysis. upf.edu Optimization of LLE methods, including the selection of extraction solvents and pH adjustment, has been explored to improve recovery and precision. lincoln.ac.uk A mixture of dichloromethane:n-butanol (80:20 v:v) after buffering the sample with borate (B1201080) buffer at pH 9.2 has been reported for the extraction of mephedrone from whole blood and serum. lincoln.ac.uk

Solid-Phase Extraction (SPE): SPE utilizes a solid stationary phase to selectively retain the analyte while the matrix components are washed away. SPE is a widely used technique for extracting mephedrone from biological matrices like blood, urine, and plasma. upf.eduoup.comresearchgate.net Different SPE sorbent types and cartridge sizes have been evaluated for their efficiency in extracting mephedrone from various matrices. researchgate.net For instance, CSDAU SPE cartridges have shown efficiency in extracting analytes from blood, serum, and plasma, while Xcel I cartridges performed well for urine samples. researchgate.net SPE protocols typically involve conditioning the cartridge, loading the sample, washing to remove interferences, and eluting the analyte. oup.commdpi.com

Supported Liquid Extraction (SLE): SLE is another extraction technique that has been applied to mephedrone analysis in biological matrices. researchgate.net

Protein Precipitation: This method is often used as a preliminary step for biological samples to remove proteins that can interfere with downstream analysis. Deproteinization of plasma with perchloric acid has been used in GC-MS methods for mephedrone quantification. upf.edu Similarly, deproteinization of blood with acetonitrile has been employed in GC-MS methods. oup.comresearchgate.net

"Dilute-and-Shoot" Methods: For certain matrices like urine, "dilute-and-shoot" LC-MS/MS methods have been developed, which require minimal sample preparation, offering a simpler and faster approach. spectroscopyonline.com

Sample preparation strategies for seized materials may differ, often involving dissolving the substance in a suitable solvent for direct analysis or further purification steps depending on the matrix complexity and the analytical technique used. unodc.orgajast.net

The stability of mephedrone in different matrices and under various storage conditions is also a critical consideration during sample preparation and analysis. Studies have investigated the stability of mephedrone in biological matrices like blood, urine, and plasma under different storage temperatures and durations to ensure the integrity of the samples prior to analysis. upf.eduoup.com Degradation of mephedrone in certain solvents like methanol (B129727) and in preserved whole blood samples under specific storage conditions has been reported. researchgate.net

Validation of Analytical Methods for Mephedrone Detection and Quantification

Validation of analytical methods is essential to ensure their reliability, accuracy, and suitability for their intended purpose. oup.comlincoln.ac.ukresearchgate.netkingston.ac.ukoup.comnih.gov Method validation for mephedrone detection and quantification typically involves assessing several key parameters:

Specificity/Selectivity: This parameter evaluates the method's ability to uniquely identify and quantify mephedrone in the presence of other substances, including metabolites, isomers, and matrix components. oup.comresearchgate.netoup.com Specificity is often confirmed by analyzing blank samples and samples containing potential interfering substances to ensure no co-eluting peaks affect the mephedrone signal. oup.comresearchgate.net

Sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ): LOD is the lowest concentration of mephedrone that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. oup.comlincoln.ac.ukresearchgate.netoup.comnih.gov LOD and LOQ values vary depending on the analytical technique and matrix. For example, a GC-MS method reported LODs of 1.1 ng/mL in plasma and 4.5 ng/mL in urine, with LOQs of 5 ng/mL in plasma and 20 ng/mL in urine. upf.edu An LC-MS/MS method for hair reported an LOD of 5 pg/mg for mephedrone. researchgate.netnih.gov Another GC-MS/MS method for saliva and urine reported LOD ranges from 7.326 to 20.213 ng/mL and LOQ ranges from 22.2 to 60.25 ng/mL. researchgate.net

Linearity: This assesses the proportional relationship between the mephedrone concentration and the instrument response over a defined range. oup.comlincoln.ac.ukresearchgate.netoup.com Calibration curves are generated using a series of known mephedrone concentrations, and linearity is typically evaluated by the coefficient of determination (r²). upf.eduoup.comlincoln.ac.uk GC-MS methods have shown linearity in ranges such as 5–300 ng/mL in plasma and 20–1500 ng/mL in urine (r² > 0.99). upf.edu A GC-MS method for blood showed linearity in the range of 10–2,000 ng/mL. oup.comoup.com HPLC-DAD methods for blood and serum have shown linearity with r² > 0.995. lincoln.ac.uk

Accuracy: This measures how close the measured mephedrone concentration is to the true concentration. oup.comresearchgate.netoup.com Accuracy is often expressed as percent bias. oup.comresearchgate.netnih.govresearchgate.net

Precision: This indicates the reproducibility of the analytical method. oup.comlincoln.ac.ukresearchgate.netoup.comnih.gov Precision is typically assessed by analyzing replicate samples and is expressed as relative standard deviation (%RSD) or coefficient of variation (%CV) for both intra-assay (within a single analytical run) and inter-assay (between different analytical runs) variability. oup.comlincoln.ac.ukresearchgate.netnih.govresearchgate.net Reported precision values for GC-MS and LC-MS/MS methods in various matrices are generally within acceptable limits (e.g., %RSD or %CV < 15%). nih.govoup.comlincoln.ac.ukresearchgate.netnih.govresearchgate.net

Recovery/Process Efficiency: This evaluates the efficiency of the sample preparation method in extracting mephedrone from the matrix. upf.eduresearchgate.netoup.com Recovery is calculated by comparing the response of mephedrone in extracted samples to that in pure standards. upf.eduresearchgate.netoup.com Recovery rates can vary depending on the matrix and extraction technique. upf.edulincoln.ac.ukresearchgate.net For instance, a GC-MS method reported recoveries of 54.7% in plasma and 92.3% in urine. upf.edu An HPLC-DAD method using LLE reported lower recovery percentages ranging between 28-37%. lincoln.ac.uk SPE extraction efficiencies have been reported to range from 49% to 119% depending on the cartridge and matrix. researchgate.net

Stability: This assesses the stability of mephedrone in the collected samples under various storage conditions and over time. upf.eduoup.comoup.comresearchgate.net

Validation studies are conducted following established guidelines, such as those from the USFDA or the Scientific Working Group for Forensic Toxicology (SWGTOX). fda.gov.twoup.comkingston.ac.ukoup.com

Here are some examples of validation data points found in the search results:

| Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-assay Precision (%RSD/CV) | Inter-assay Precision (%RSD/CV) | Recovery (%) | Source |

| GC-MS | Plasma | 5-300 | 1.1 | 5 | <9 researchgate.net | <10 researchgate.net | 54.7 ± 2.4 | upf.eduresearchgate.net |

| GC-MS | Urine | 20-1500 | 4.5 | 20 | <9 researchgate.net | <10 researchgate.net | 92.3 ± 12.9 | upf.eduresearchgate.net |

| GC-MS | Blood | 10-2000 | N/A | N/A | 10.9–11.9 | 9.2–11.2 | N/A | oup.comoup.com |

| HPLC-DAD | Blood/Serum | N/A (r² > 0.995) | 0.025 µg/mL | 0.082 µg/mL | 4.36 | 4.77 | 28-37 | lincoln.ac.uk |

| LC-MS/MS | Hair | 5-100 pg/mg | 5 pg/mg | N/A | Validated researchgate.netnih.gov | Validated researchgate.netnih.gov | Validated researchgate.netnih.gov | researchgate.netnih.gov |

| GC-MS/MS | Saliva/Urine | 5-200 | 7.3-20.2 | 22.2-60.25 | Validated researchgate.net | Validated researchgate.net | 98.6-103.85 (Saliva) | researchgate.net |

| LC-HRMS | Urine | N/A | 0.01 mg/L | N/A | <6 | <6 | N/A | nih.gov |

| FIA-MS-MS | Urine | N/A | <4 µg/L | N/A | <7.3 | <7.3 | N/A | nih.gov |

Note: N/A indicates data not explicitly available in the provided search snippets for that specific row.

Epidemiological Trends and Population Level Public Health Impact of Mephedrone

Global and Regional Prevalence of Mephedrone in Specific Populations

Estimating the precise prevalence of mephedrone use globally is challenging due to its clandestine nature and the dynamic market for new psychoactive substances (NPS). However, available data from surveys and other monitoring methods provide insights into its spread and the populations most affected.

Survey-Based Epidemiological Research on Mephedrone Emergence

Survey-based research has been instrumental in understanding the initial emergence and uptake of mephedrone, particularly within specific subgroups. Early surveys, especially in the United Kingdom, highlighted a rapid increase in mephedrone use. A 2009 survey of readers of a UK dance music publication found that 41.7% had used mephedrone at some point, with 34.0% reporting past month use. ofdt.frcij.gob.mx In a survey of secondary school pupils and university students in Tayside, Scotland, conducted in February 2010, 20% reported previous use of mephedrone. wikipedia.org The 2011 British Crime Survey, covering households in England and Wales, indicated that 4.4% of adults aged 16 to 24 years had used mephedrone in the preceding year, a rate comparable to that of cocaine in this age group. drugsandalcohol.ie This suggests that mephedrone was primarily being used by existing drug users rather than attracting new individuals to drug taking. drugsandalcohol.ieunodc.org

Mephedrone use has been identified in various subpopulations, including psychonauts, individuals in clubbing and party environments, school pupils, and gay men. ofdt.fr While much of the evidence is linked to recreational use among clubbers, studies in the UK have also included unemployed users and young people from deprived communities. ofdt.fr

| Survey Location (Year) | Population Sample | Lifetime Prevalence | Past Month Prevalence | Notes | Source |

| Australia (2010) | Regular ecstasy users | 21% | 17% (past 6 months) | Price per gram varied from A$16 to $320. | wikipedia.org |

| UK (2009) | Mixmag readers (clubbers) | 41.7% | 34.0% | Fourth most popular street drug in the UK. ofdt.frcij.gob.mxwikipedia.org | ofdt.frcij.gob.mx |

| Tayside, Scotland (2010) | Secondary school pupils and university students | 20.3% | Not specified | 4.4% reported daily use. drugsandalcohol.ie | drugsandalcohol.ie |

| England and Wales (2011) | Adults aged 16-24 years | Not specified | 4.4% (past year) | Compared to 0.6% of those aged 25-59 years. drugsandalcohol.ie | drugsandalcohol.ie |

| Scotland (2012/13) | Adults aged 16-24 years | Not specified | 1.6% (past year) | 0.4% of general adult population (16-59). gov.scot | gov.scot |

| South London (Undated) | Gay dance club attendees | 41% | 41% | Most popular illegal drug in this survey at the time. researchgate.net | researchgate.net |

| UK (Undated) | Clubbers (Mixmag online survey, more recent) | 61% | 25% | Shows continued prevalence despite legislative controls. researchgate.net | researchgate.net |

Wastewater Analysis for Population-Level Mephedrone Consumption Trends

Wastewater-based epidemiology (WBE) provides a complementary approach to estimate drug consumption at a population level by analyzing drug metabolites in sewage. This method can offer objective and up-to-date information that complements data from population surveys. nih.govresearchgate.net

Studies utilizing WBE have detected mephedrone and its metabolites in wastewater in various locations, providing insights into spatial and temporal consumption patterns. For instance, a four-year monitoring study in Italy detected mephedrone in wastewater in Bologna and Florence, although at low levels compared to other substances. nih.govresearchgate.netacs.orgfigshare.com In Australia, the National Wastewater Drug Monitoring Program has detected mephedrone, though generally at or below detection levels at most participating sites. acic.gov.auacic.gov.au However, the detection frequency for mephedrone in Australia has shown an increase since 2016, particularly in capital cities. acic.gov.auunodc.orgacic.gov.au

Wastewater analysis can also indicate the impact of policy changes. In the UK, mephedrone was quantified in wastewater in 2014-2015 but remained undetected in the following three years after the introduction of the 2016 NPS bill, suggesting that drug policy can influence consumption levels. nih.gov

| Country | Cities/Regions Monitored | Detection Status | Trends | Source |

| Italy | 17 cities | Detected in Bologna and Florence | Generally low use confirmed. nih.govresearchgate.netacs.org | nih.govresearchgate.netacs.orgfigshare.com |

| Australia | Multiple sites (capital and regional) | Generally at or below detection levels | Detection frequency rising since 2016, especially in capital cities. acic.gov.auunodc.orgacic.gov.au | acic.gov.auacic.gov.auunodc.orgacic.gov.au |

| UK | One city | Detected in 2014-2015, undetected 2016-2018 | Decrease in consumption following the 2016 NPS bill. nih.gov | nih.gov |

Patterns of Mephedrone Supply and Distribution in Illicit Markets

The supply and distribution of mephedrone have evolved significantly since its emergence, influenced by its initial legal status in many regions and subsequent scheduling.

Online Marketplaces and Mephedrone Availability

Initially, mephedrone was widely available for purchase online, often marketed as "research chemicals," "plant food," or "bath salts" to circumvent regulations. wikipedia.orgsubstancemisuseresources.co.ukemerald.comkcl.ac.uk By 2000, it was available for sale on the internet. wikipedia.org In December 2009, an audit identified 31 websites selling mephedrone, with the majority based in the UK. drugsandalcohol.ie By March 2010, this number had increased to 78 online shops. drugsandalcohol.ie The internet played a crucial role in providing information on sourcing, optimal use, and sharing experiences among users. kcl.ac.uk

Following legislative bans in many countries, some websites closed, while others rebranded, selling compounds under different names that were later found to contain mephedrone. bbc.com Despite bans, mephedrone has remained available online, although users have reported a shift towards purchasing from street dealers. bbc.comdruglawreform.info Chinese websites have been identified as a source for bulk quantities of mephedrone. substancemisuseresources.co.ukbbc.com

Geographical Dissemination and Trafficking Routes

Mephedrone rapidly disseminated geographically after its initial appearance. Europol became aware of it in 2008 after it was found in Denmark, Finland, and the UK. wikipedia.org By May 2010, it had been detected in all 22 EU member states reporting to Europol, as well as in Croatia and Norway. wikipedia.org The Drug Enforcement Administration noted its presence in the United States in July 2009. wikipedia.org

Production of mephedrone in powder form has been suggested to take place in Asia, particularly China and more recently India, where it can be acquired in bulk. substancemisuseresources.co.ukdrugsandalcohol.ieeuropa.eu Following legislative controls in China, production has shifted to other regions. wikipedia.org

Trafficking routes for synthetic cathinones, including mephedrone, are dynamic and can shift in response to changes in costs and risks. service.gov.uk While information specifically on mephedrone trafficking routes can be limited compared to traditional drugs like heroin or cocaine, intelligence suggests the involvement of organized crime groups in its trafficking. drugsandalcohol.ieofdt.freuropa.eu For example, information from Estonia indicated organized crime involvement in trafficking mephedrone sourced from Ireland and the United Kingdom. drugsandalcohol.ie Seizures of tablets with logo imprints in Germany, Latvia, and Slovakia suggested they were being sold as 'ecstasy', indicating potential trafficking and misrepresentation. drugsandalcohol.ieofdt.fr International trafficking has been reported, with instances such as tablets found in a car registered in the Netherlands seized in Germany, and a large quantity of tablets and powder seized at Schiphol airport in the Netherlands. drugsandalcohol.ie An illicit laboratory producing mephedrone and amphetamine dismantled in Austria in 2021 intended to ship the mephedrone concealed in beverage cans to New Zealand, demonstrating sophisticated concealment methods and international reach. europa.eu Precursors for cathinone (B1664624) production have been sourced from China and misdeclared to evade detection. europa.eu

Societal and Public Health System Burdens Associated with Mephedrone Emergence

The emergence of mephedrone has placed burdens on both society and public health systems. The rapid increase in use, particularly in the UK between 2009 and 2010, contributed to heightened awareness and concern among researchers, charity workers, teachers, and users. wikipedia.org

The emergence of mephedrone and other NPS has also presented challenges for drug monitoring and treatment services. Traditional survey and screening methods can be problematic for these substances, and there is a need for improved detection and assessment strategies. emerald.comnih.govofdt.fr The increase in inquiries related to mephedrone received by poisons information services highlights the workload impact on healthcare professionals, particularly in emergency departments. nih.gov

The shift in the market following legislative bans, with users moving from online sources to street dealers, has raised concerns about potential reductions in purity and increases in associated health harms. druglawreform.info The continued availability of mephedrone despite criminalization suggests that legislative controls alone may not be sufficient to eliminate its use, particularly among experienced drug takers. druglawreform.inforesearchgate.net

| Area of Burden | Observations | Source |

| Increased Use and Concern | Rapid growth in use in some regions (e.g., UK 2009-2010) led to increased awareness and concern among various stakeholders. wikipedia.org | wikipedia.org |

| Problematic Use Patterns | Increasing reports of problematic use, including intravenous injection, especially among existing polydrug users. wikipedia.orgeurosurveillance.orggalaxy.ailshtm.ac.uknih.gov | wikipedia.orgeurosurveillance.orggalaxy.ailshtm.ac.uknih.gov |

| Health Risks (Injecting) | Elevated risk behaviors (e.g., needle sharing) and higher rates of Hepatitis C and HIV among those who inject mephedrone. eurosurveillance.orglshtm.ac.uknih.gov | eurosurveillance.orglshtm.ac.uknih.gov |

| Monitoring Challenges | Difficulty in monitoring prevalence and patterns of use through traditional methods; need for improved detection and assessment. emerald.comnih.govofdt.fr | emerald.comnih.govofdt.fr |

| Healthcare Workload | Increased inquiries to poisons information services, indicating a burden on healthcare professionals, particularly in emergency settings. nih.gov | nih.gov |

| Market Shifts and Harms | Move to illicit markets post-ban raises concerns about reduced purity and increased health risks. druglawreform.info | druglawreform.info |

| Limitations of Legislation | Continued availability despite criminalization suggests limitations in controlling use, especially among experienced users. druglawreform.inforesearchgate.net | druglawreform.inforesearchgate.net |

Mephedrone in Forensic and Toxicological Casework Analysis

The emergence and widespread use of synthetic cathinones, including mephedrone (4-methylmethcathinone), have significantly impacted forensic and toxicological laboratories worldwide. These substances, often marketed as "bath salts" or "legal highs," present unique challenges in their detection, identification, and interpretation within forensic casework. unodc.org Mephedrone's stimulant and psychoactive properties necessitate its inclusion in toxicological investigations related to impaired driving, sudden deaths, and other criminal cases. nih.govresearchgate.net

Analytical Methods for Detection

The accurate and reliable detection of mephedrone and its metabolites in various biological matrices is crucial for forensic toxicology. Common analytical techniques employed include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netwikipedia.orgresearchgate.netupf.eduoup.com These methods offer the sensitivity and specificity required to identify mephedrone in complex biological samples.

Sample preparation is a critical step in the analysis of mephedrone in biological matrices. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to isolate and concentrate the analyte from the matrix before chromatographic analysis. upf.eduoup.com Derivatization with agents like MSTFA or ethyl chloroformate may be used in GC-MS analysis to improve the volatility and detectability of mephedrone. upf.eduoup.com

Research has also explored alternative matrices and detection methods. Fingerprint analysis using techniques like LC-MS/MS and paper spray-mass spectrometry (PS-MS) has shown promise for detecting mephedrone and its metabolites, although challenges related to variability in sample collection exist. researchgate.netkcl.ac.uk Electrochemical sensing methods for mephedrone metabolites in urine have also been investigated. acs.org

Detection in Biological Matrices and Metabolites

Mephedrone can be detected in a variety of biological samples relevant to forensic investigations, including blood, plasma, urine, oral fluid, and hair. wikipedia.orgupf.edukcl.ac.ukunito.it Blood and plasma are typically used for assessing recent exposure and potential impairment, while urine can indicate exposure over a longer period due to the accumulation of metabolites. wikipedia.orgoup.comunito.it Hair analysis provides a matrix for assessing historical drug use. kcl.ac.ukunito.itnih.gov

Mephedrone undergoes significant metabolism in the body, primarily through hepatic enzymes, particularly cytochrome P450 2D6 (CYP2D6). nih.govcapes.gov.brresearchgate.net The main metabolic pathways include N-demethylation to form nor-mephedrone, reduction of the β-keto group to form dihydromephedrone, and hydroxylation of the tolyl ring to form 4-hydroxytolylmephedrone. acs.orgnih.govcapes.gov.brresearchgate.net These metabolites are often also targeted in toxicological analysis to confirm mephedrone exposure and provide additional information. researchgate.netacs.orgnih.govcapes.gov.br Studies have identified metabolites such as 4-hydroxytolylmephedrone and nor-mephedrone in forensic cases. nih.govcapes.gov.br

Prevalence in Forensic Casework

Mephedrone has been detected in a considerable number of forensic cases since its emergence. Studies have reported its presence in impaired driving cases and sudden death investigations. nih.govresearchgate.netoup.com For instance, a study in Northern Ireland between late 2009 and the end of 2010 detected mephedrone in 12 fatal cases and 32 impaired driving cases. nih.govresearchgate.netoup.com In fatal cases, mephedrone was sometimes attributed as the direct cause of death, while in other instances, it was detected alongside other substances in multidrug intoxications. nih.govresearchgate.netunito.itdrugsandalcohol.ie

Blood concentrations of mephedrone in forensic cases show considerable variability, depending on factors such as the dose, route of administration, time since last use, and individual metabolism. nih.gov Studies have reported mean blood concentrations in fatal cases to be significantly higher than in non-fatal cases. nih.gov However, there is overlap in concentrations between recreational use, intoxication, and fatal outcomes, which can complicate the interpretation of toxicological findings. wikipedia.orgnih.gov The presence of metabolites and other co-detected substances further adds to the complexity of interpreting mephedrone concentrations in forensic contexts. unito.itdrugsandalcohol.ienih.gov

Data Summary of Mephedrone Detection in Forensic Casework

| Matrix | Analytical Methods Commonly Used | Typical Findings in Forensic Cases | Relevant Metabolites Detected |

| Blood/Plasma | GC-MS, LC-MS, LC-MS/MS | Detected in impaired driving and fatal cases; Concentrations vary widely. nih.govresearchgate.netwikipedia.orgoup.comnih.gov | Nor-mephedrone, 4-hydroxytolylmephedrone, Dihydromephedrone nih.govcapes.gov.br |

| Urine | GC-MS, LC-MS, LC-MS/MS | Indicates recent exposure; Metabolites are often more abundant than the parent drug. wikipedia.orgupf.eduunito.it | Nor-mephedrone, 4-hydroxytolylmephedrone, Dihydromephedrone nih.govcapes.gov.br |

| Hair | GC-MS, LC-MS/MS | Used to assess historical exposure (weeks to months). kcl.ac.ukunito.itnih.gov | Nor-mephedrone (less consistently detected than in other matrices). researchgate.netkcl.ac.uk |

| Oral Fluid | LC-MS/MS | Indicates recent use; Concentrations may peak earlier than in blood. upf.edukcl.ac.uk | Detected, but may be at lower concentrations. kcl.ac.uk |

| Fingerprints | LC-MS/MS, PS-MS | Explored for qualitative detection of recent contact/use. researchgate.netkcl.ac.uk | Nor-mephedrone (less consistently detected). researchgate.net |

| Gastric Content | GC-MS, LC-MS/MS | May indicate recent oral ingestion. unito.it | Parent drug and potentially metabolites. unito.it |

| Bile | GC-MS, LC-MS/MS | Can indicate excretion of the drug and metabolites. unito.it | Parent drug and metabolites. unito.it |

| Brain/Tissue | GC-MS, LC-MS/MS | Can provide information on tissue distribution in fatal cases. unito.it | Parent drug and metabolites. unito.it |

Challenges in Forensic Analysis

Forensic analysis of mephedrone presents several challenges. The constant emergence of new synthetic cathinone analogs means laboratories must continuously update their analytical methods and reference standards. unodc.org The structural similarity between mephedrone and its metabolites, as well as other related cathinones, can pose challenges for selective detection and identification. unodc.orgwikipedia.org Furthermore, the interpretation of mephedrone concentrations in biological samples is complicated by the variability in individual responses, potential for polydrug use, and limited controlled human pharmacokinetic data. drugsandalcohol.ienih.gov

Despite these challenges, advancements in analytical techniques and ongoing research into mephedrone's metabolism and pharmacokinetics continue to improve the capabilities of forensic and toxicological laboratories in addressing cases involving this substance.

Legislative Responses and Policy Frameworks Concerning Mephedrone

National Regulatory Approaches to Mephedrone Control

National responses to mephedrone control varied, but commonly involved implementing new legislation or utilizing existing legal mechanisms to prohibit its production, distribution, and possession. The speed and nature of these responses were often influenced by the perceived threat to public health and the flexibility of existing drug laws.

Emergency Scheduling and Prohibition Legislation

Many countries employed emergency scheduling powers to rapidly classify mephedrone as a controlled substance. This allowed for immediate prohibition while more permanent legislative measures were developed. For instance, in the United States, the Drug Enforcement Administration (DEA) utilized its emergency scheduling authority in October 2011 to temporarily control mephedrone, along with two other synthetic cathinones (MDPV and Methylone), classifying them as Schedule I substances under the Controlled Substances Act. dea.gov This temporary control was made permanent in July 2012 with the passage of the Synthetic Drug Abuse Prevention Act (SDAPA). wikipedia.org Similarly, the United Kingdom moved to classify mephedrone as a Class B drug under the Misuse of Drugs Act 1971 in April 2010, following a rapid increase in its popularity. wikipedia.orghscni.netlegislation.gov.uk This action made the importation of mephedrone into the UK illegal from March 2010. wikipedia.org

These emergency measures allowed governments to respond quickly to the perceived imminent threat posed by mephedrone's emergence. However, they sometimes preceded comprehensive scientific assessment of the substance's long-term effects.

Analog Act Implementation and Challenges

In some jurisdictions, where specific legislation for NPS was not yet in place, existing "analog acts" or similar legal provisions were considered or utilized to control mephedrone. Analog acts typically classify substances as controlled if they are substantially similar in chemical structure and/or pharmacological effect to already controlled substances. unodc.orgukdpc.org.uk

In Australia, for example, mephedrone was initially not specifically listed as prohibited in 2010, but the Australian Federal Police considered it an analog to methcathinone (B1676376) and therefore illegal under existing laws. wikipedia.org It is now listed as a Schedule 9 prohibited substance in Australia under the Poisons Standard. wikipedia.org

However, the implementation of analog acts has presented challenges. Determining "substantial similarity" in chemical structure or pharmacological effect can be complex and resource-intensive, often requiring significant legal and pharmacological expertise. unodc.orgukdpc.org.ukcrimeandjustice.org.uk This can lead to difficulties for law enforcement in identifying substances controlled under such a generic approach. unodc.org Furthermore, the illegality of a substance under an analog act may need to be proven in each individual prosecution, which can be complicated and challenging. unl.edu Some critiques of analog acts also highlight concerns about their potential vagueness, making it difficult for individuals to know in advance which substances are outlawed. unl.edu

International Drug Control Conventions and Mephedrone Scheduling

The international scheduling of mephedrone under the United Nations drug control conventions has been a key aspect of the global response. The Single Convention on Narcotic Drugs of 1961 and the Convention on Psychotropic Substances of 1971 provide frameworks for the international control of psychoactive substances. tni.orgtni.orgunodc.org The World Health Organization (WHO), through its Expert Committee on Drug Dependence (ECDD), is mandated to assess substances and make recommendations for scheduling to the UN Commission on Narcotic Drugs (CND). tni.orgfederalregister.gov

Mephedrone was not initially under international control. europa.eu However, following its widespread emergence and concerns raised by member states, the WHO ECDD critically reviewed mephedrone. The Committee considered the degree of risk to public health and society associated with mephedrone's abuse liability to be substantial, and there were no data on therapeutic usefulness. who.int Consequently, the Committee recommended the placement of mephedrone under international control. who.int

In 2015, mephedrone was placed under international control, specifically in Schedule II of the 1971 Convention on Psychotropic Substances. wikipedia.orgunodc.orgunodc.org This scheduling requires parties to the convention to implement control measures at the national level consistent with the provisions of the treaty.

Impact of Legislative Frameworks on Mephedrone Availability and Trends

The implementation of legislative frameworks has had a notable impact on mephedrone availability and trends, although the effects have been complex and sometimes unintended. While prohibition aimed to reduce availability and deter use, the reality has been more nuanced.

Following national bans, the open sale of mephedrone, particularly online and in head shops, significantly decreased in many countries. researchgate.netrecovered.org However, mephedrone did not disappear entirely from the market. Evidence suggests that where mephedrone has been controlled, it has continued to be available on the illicit market. europa.euresearchgate.net Users who previously purchased it legally online or from shops often shifted to obtaining it from friends or street dealers after criminalization. researchgate.net This transition could lead to greater reliance on illicit supply chains. researchgate.net

Furthermore, the criminalization of mephedrone contributed to a rapidly changing NPS market. researchgate.net As specific substances were banned, new, unregulated substances often emerged to replace them, posing ongoing challenges for law enforcement and public health. bmj.commarshallcenter.org This phenomenon, sometimes referred to as displacement, means that legislative bans on one substance can inadvertently contribute to the emergence of others, some of which may have unknown or greater risks. bmj.com

Despite legislative controls, mephedrone has remained available on illicit drug markets even after being placed under international control. unodc.org The effectiveness of simple prohibition in significantly impacting the availability of recreational products like mephedrone has been questioned, with some arguing that the fickle nature of the market and consumer preferences play a significant role in the rise and fall of specific substances. crimeandjustice.org.ukbmj.com

Public Health Policy Interventions in Response to Mephedrone Emergence

In parallel with legislative responses, public health policy interventions have been crucial in addressing the emergence of mephedrone and other NPS. These interventions have focused on a range of strategies, including public awareness campaigns, harm reduction initiatives, and treatment responses.

Public health agencies faced significant challenges in providing targeted and accurate information about mephedrone, particularly when it was readily available and marketed misleadingly. hscni.netrecovered.org Responses included developing factsheets and bulletins for parents, young people, and those working with them, emphasizing that "legal does not mean safe." hscni.net Regular press statements were also issued to highlight the dangers of emerging drugs. hscni.net

Harm reduction strategies have been promoted to minimize the risks for individuals who continue to use mephedrone despite its legal status. These strategies can include providing information on safer use practices, although their popularity and availability vary. recovered.org Drug checking services, where available, can help users identify the actual content and potential adulterants in substances sold as mephedrone. recovered.org

Addressing the harms associated with mephedrone use has also involved focusing on treatment responses. While specific pharmacological interventions for mephedrone dependence may be limited, general approaches for stimulant use disorder are applicable. recovered.orgnih.gov Medical supervision may be necessary for managing withdrawal symptoms in severe cases. recovered.org Public health approaches also recognize the importance of addressing both low- and high-risk populations in their interventions. nih.gov

The emergence of mephedrone highlighted the need for rapid yet considered harm reduction responses to emergent drug trends, often in the face of limited scientific evidence on the new substances. bmj.comresearchgate.net

Table 1: Legislative Actions and Mephedrone Control

| Jurisdiction | Initial Response Type | Key Legislation/Mechanism | Date of Initial Control | International Scheduling |

| United States | Emergency Scheduling | Controlled Substances Act (Schedule I) | October 2011 | Schedule II (1971 Convention) unodc.org |

| United Kingdom | Prohibition Legislation | Misuse of Drugs Act 1971 (Class B) | April 2010 | Schedule II (1971 Convention) unodc.org |

| Australia | Analog Act / Specific Listing | Analogue to Methcathinone / Poisons Standard (Schedule 9) | 2010 / October 2015 | Schedule II (1971 Convention) unodc.org |

| European Union | Council Decision | Subjecting to control measures (aligned with 1971 Convention) | December 2010 | Schedule II (1971 Convention) unodc.org |

| International (UN) | Scheduling | Convention on Psychotropic Substances 1971 (Schedule II) | 2015 | Schedule II (1971 Convention) unodc.org |

Table 2: Impact of Legislation on Mephedrone Market Dynamics (Illustrative Findings)

| Impact Area | Observed Trend | Source Type (Example) |

| Availability (Legal) | Significant decrease in online/head shop sales post-ban. researchgate.netrecovered.org | Research Studies |

| Availability (Illicit) | Continued availability on illicit market post-ban. europa.euresearchgate.net | Research Studies, Reports |

| Source of Supply | Shift from online/shops to friends/dealers after criminalization. researchgate.net | Research Studies |

| Market Dynamics | Contributed to emergence of new unregulated substances (displacement). bmj.commarshallcenter.org | Research Studies, Reports |

| User Perception of Safety | Not necessarily impacted by once-legal status. researchgate.net | Research Studies |

Comparative Academic Studies Involving Mephedrone

Comparison of Mephedrone's Preclinical Pharmacological Profile with Other Stimulants

Preclinical studies have extensively compared the pharmacological effects of mephedrone with those of other stimulants, such as MDMA, amphetamine, and cocaine, focusing on their interactions with monoamine neurotransmitter systems. Mephedrone is a synthetic stimulant drug belonging to the amphetamine and cathinone (B1664624) classes. wikipedia.orgwikipedia.org

Relative Neurotransmitter Reuptake Inhibition Potencies

Research indicates that mephedrone acts as a substrate for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), inhibiting the reuptake and promoting the release of these neurotransmitters. wikipedia.org Mephedrone's effect on serotonin release in vivo is more pronounced compared to dopamine release, a characteristic that distinguishes it from some other psychostimulants. wikipedia.orgnih.gov

Comparative studies have shown that mephedrone and MDMA exhibit similar potency in inhibiting noradrenaline uptake at the NET. meduniwien.ac.at However, their potencies differ at DAT and SERT. Mephedrone has been found to be more potent than MDMA at the DAT, while MDMA is more potent than mephedrone at the SERT. meduniwien.ac.atnih.gov Compared to their NET inhibition potency, both mephedrone and MDMA were weaker uptake inhibitors at DAT and SERT. meduniwien.ac.at

Studies utilizing human cell lines expressing these transporters have provided specific IC50 values, indicating the concentration required to inhibit neurotransmitter uptake by 50%. For instance, mephedrone and MDMA showed similar uptake inhibition potency at the NET. nih.gov At the DAT, mephedrone was more potent, and at the SERT, MDMA was more potent. nih.gov Mephedrone and methylone have been reported to inhibit neurotransmitter uptake with higher potency at DAT and NET compared to SERT. nih.gov

The following table summarizes representative IC50 values for mephedrone, MDMA, amphetamine, and cocaine at human monoamine transporters, illustrating their relative reuptake inhibition potencies:

| Compound | hNET IC50 (µM) | hDAT IC50 (µM) | hSERT IC50 (µM) |

| Mephedrone | 1.9 meduniwien.ac.at | 5.9 meduniwien.ac.at | 19.3 meduniwien.ac.at |

| MDMA | 2.1 meduniwien.ac.at | 12.6 meduniwien.ac.at | 7.6 meduniwien.ac.at |

| Amphetamine | - | - | - |

| Cocaine | ~0.4-0.75 researchgate.net | ~0.4-0.75 researchgate.net | ~0.4-0.75 researchgate.net |

Note: IC50 values can vary depending on the specific experimental conditions and assays used.

Receptor Binding Selectivity Comparisons

In addition to transporter interactions, mephedrone also shows significant affinity for various receptors, including serotonin 5-HT2A, 5-HT2B, 5-HT2C, and α2-adrenergic receptors, as well as the trace amine-associated receptor 1 (TAAR1). wikipedia.org While the primary mechanisms of action for many cathinones, including mephedrone, are considered to be their interactions with DAT, SERT, and NET as inhibitors or substrates, studies have also explored their receptor binding profiles in comparison to other stimulants. nih.gov

Research indicates that substituted methcathinones like mephedrone, methylone, and butylone (B606430) have low uptake inhibitory potency and low efficacy at inducing release via human vesicular monoamine transporters (hVMAT2). nih.gov These compounds were also found to be low potency h5-HT1A receptor partial agonists, h5-HT2A receptor antagonists, and weak h5-HT2C receptor antagonists. nih.gov They showed no affinity for dopamine receptors and had mid-micromolar affinity for hSigma1 receptors. nih.gov This suggests that direct interactions with hVMAT2 and certain serotonin, dopamine, and sigma1 receptors may not be the primary explanation for their psychoactive effects, pointing back to the importance of their interaction with DAT, SERT, and NET. nih.gov

Analytical Methodological Comparisons for Mephedrone and Related Analogues

The emergence of mephedrone and its analogues has necessitated the development and comparison of various analytical methodologies for their detection and quantification in different matrices, such as biological samples and seized materials. Comparative studies in this area focus on the sensitivity, specificity, accuracy, and efficiency of techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and immunoassay.

Studies often describe the application of techniques like GC-MS and LC-MS for the identification and quantification of mephedrone and other NPS in biological specimens for forensic and clinical toxicology. The development of comprehensive analytical strategies capable of detecting a wide range of cathinones and other NPS is an ongoing area of research.

Comparative Epidemiological Trends of Mephedrone and Other Novel Psychoactive Substances

Epidemiological studies have tracked the prevalence and patterns of mephedrone use, often comparing its trends with those of other NPS and traditional illicit drugs. These studies provide insights into the changing landscape of drug use.